molecular formula C17H16N2O2S B2617035 N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 1251562-37-4

N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2617035
CAS RN: 1251562-37-4
M. Wt: 312.39
InChI Key: BIWZMYBWJWRIGM-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Structural Aspects and Properties

Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their interaction with mineral acids to form gels or crystalline solids. They reported the formation of host-guest complexes with enhanced fluorescence emission, highlighting the structural versatility and potential for creating responsive materials (Karmakar et al., 2007).

Synthesis and Pharmacological Studies

Bhambi, Sain, Salvi, Sharma, and Talesara (2010) discussed the synthesis of novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives with potential biological activities. This work demonstrates the compound's synthesis process, providing a basis for further investigation into their applications (Bhambi et al., 2010).

Antitumor Activity

Ambros, Angerer, and Wiegrebe (1988) synthesized methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives, testing them for cytostatic activity in vitro. They identified compounds with significant inhibition of cell proliferation, suggesting potential antitumor applications (Ambros et al., 1988).

Novel Synthetic Routes

Wenpeng, Mao, Xie, Zhu, Zhang, Shen, and Sun (2014) described a new and practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, showcasing an efficient process with high purity, relevant for the synthesis of selective EGFR kinase inhibitors (Wenpeng et al., 2014).

Comparative Metabolism Studies

Coleman, Linderman, Hodgson, and Rose (2000) conducted comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes. Their research provides insight into the metabolic pathways of related compounds, which is crucial for understanding their biological interactions and potential therapeutic applications (Coleman et al., 2000).

properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-21-16-9-8-12-5-3-7-14(17(12)19-16)18-15(20)11-13-6-4-10-22-13/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZMYBWJWRIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide

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